molecular formula C24H20B2F6K2O4 B6346482 3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl CAS No. 1173352-51-6

3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

Cat. No. B6346482
CAS RN: 1173352-51-6
M. Wt: 586.2 g/mol
InChI Key: CMAFZSWTIBYSJT-UHFFFAOYSA-N
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Description

3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, or BTPB, is a compound that has recently gained recognition in the scientific community for its potential applications in chemical synthesis, biochemistry, and physiology. BTPB is a bifunctional molecule consisting of a potassium trifluoroboronato group linked to a binaphthyl moiety. BTPB is a relatively new compound, first synthesized in 2012, and has been the subject of several research studies since its discovery.

Scientific Research Applications

Chiral Ligand Synthesis

Soluble polymeric chiral binaphthol (BINOL) ligands have been synthesized through copolymerization processes involving derivatives of 3,3'-bis(hydroxymethyl)-2,2'-bis(methoxymethyleneoxy)-1,1'-binaphthyl. These ligands have been applied in enantioselective addition reactions, demonstrating their effectiveness in catalysis with higher catalytic activities and varying enantioselectivities. This highlights the compound's role in facilitating asymmetric synthesis, which is crucial in the production of optically active compounds (Xue Yunning, 2006).

Asymmetric Catalysis

Amphiphilic resin-supported BINAP ligands, which are related to BINOL derivatives, have been successfully used for rhodium-catalyzed asymmetric 1,4-addition reactions in water. This application underscores the compound's utility in enhancing the solubility and reactivity of catalytic systems in aqueous environments, thereby broadening the scope of asymmetric catalysis (Yusuke Otomaru, T. Senda, Tamio Hayashi, 2004).

Molecular Recognition

The synthesis of tetra(BINOL) substituted spirobifluorenes from derivatives like 2,2'-bis(methoxymethoxy)-3-ethynyl-1,1'-binaphthyl has been reported. These structures resemble copper(I) or silver(I) complexes and can form clefts with BINOL groups oriented in a manner potentially useful for the cooperative molecular recognition of chiral substrates. This illustrates the compound's potential in creating complex molecular architectures for selective interaction with specific molecules (A. Lützen, F. Thiemann, S. Meyer, 2002).

Chiral Crown Ethers

Chiral crown ethers with bromoarylene moieties have been synthesized from derivatives such as 2,2′-dihydroxy-1,1′-binaphthyl. These compounds demonstrate unique cyclization behaviors and are valuable in the study of molecular encapsulation and ion recognition, which are pivotal in developing selective sensors and separation technologies (S. Kiyooka, M. Tada, S. Kan, M. Fujio, 1996).

Functionalized Binaphthylmonophosphines

Optically active binaphthylmonophosphines (MOPs) containing various functional groups have been prepared, indicating the versatility of binaphthyl derivatives in functionalization for catalytic and other applications. This work showcases the adaptability of such compounds in synthesizing materials with specific functional properties (Y. Uozumi, N. Suzuki, Aya Ogiwara, Tamio Hayashi, 1994).

properties

IUPAC Name

dipotassium;trifluoro-[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-trifluoroboranuidylnaphthalen-1-yl]naphthalen-2-yl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B2F6O4.2K/c1-33-13-35-23-19(25(27,28)29)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26(30,31)32)24(22)36-14-34-2;;/h3-12H,13-14H2,1-2H3;;/q-2;2*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAFZSWTIBYSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=CC=CC=C2C(=C1OCOC)C3=C(C(=CC4=CC=CC=C43)[B-](F)(F)F)OCOC)(F)(F)F.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20B2F6K2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

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